molecular formula C19H20FNO5S B2603508 3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine CAS No. 2034563-41-0

3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine

Cat. No.: B2603508
CAS No.: 2034563-41-0
M. Wt: 393.43
InChI Key: YOYGKPSAQWQXPF-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine ( 2034563-41-0) is a chemical compound with the molecular formula C 19 H 20 FNO 5 S and a molecular weight of 393.43 g/mol . This pyrrolidine derivative features a 1,3-benzodioxole group and a 4-ethoxy-3-fluorobenzenesulfonyl moiety, which are structural features of significant interest in medicinal chemistry research. Compounds within this structural class have been investigated as endothelin receptor antagonists . Endothelin is a potent vasoconstrictor peptide, and molecules that modulate its pathway are valuable research tools for studying conditions such as pulmonary hypertension, cardiovascular diseases, and other disorders mediated by this system . The presence of the sulfonamide group in its structure is often associated with the ability to interact with various enzyme families and receptor targets, making it a versatile scaffold for biochemical probing. This product is intended for research purposes only, providing scientists with a high-quality compound to support in vitro studies and the exploration of novel biological mechanisms. It is supplied with guaranteed purity and stability for reliable experimental results.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO5S/c1-2-24-17-6-4-15(10-16(17)20)27(22,23)21-8-7-14(11-21)13-3-5-18-19(9-13)26-12-25-18/h3-6,9-10,14H,2,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYGKPSAQWQXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine typically involves multi-step organic reactions

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a dihalide under basic conditions.

    Benzodioxole Introduction: The benzodioxole group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable benzodioxole precursor reacts with the pyrrolidine intermediate.

    Fluorobenzenesulfonyl Group Addition: The final step involves the sulfonylation of the pyrrolidine derivative with a fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the fluorobenzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine is a complex organic molecule with significant potential in various scientific research applications. This article delves into its applications, highlighting therapeutic uses, chemical properties, and related case studies.

Chemical Properties and Structure

The molecular formula for 3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine can be represented as C19H20FNO4SC_{19}H_{20}FNO_4S. The compound features a pyrrolidine ring substituted with a benzodioxole moiety and a sulfonyl group. The fluorine atom enhances its biological activity by increasing lipophilicity and metabolic stability, which are critical for drug design.

Antiviral Activity

Fluorinated compounds, including those similar to 3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine, have shown promising antiviral properties. Research indicates that fluorinated pyrrole derivatives exhibit significant activity against HIV and other viral infections. For instance, compounds derived from fluorinated pyrroles have been tested for their efficacy against HIV-1, demonstrating moderate to potent antiviral effects .

Anti-inflammatory Properties

The incorporation of fluorine into heterocycles has been linked to enhanced anti-inflammatory activities. Studies suggest that certain fluorinated derivatives can modulate inflammatory pathways effectively. This is particularly relevant in the context of diseases characterized by chronic inflammation .

Enzymatic Inhibition

Compounds similar to the target molecule have been explored for their ability to inhibit various enzymes involved in disease processes. For example, fluorinated derivatives have been investigated for their inhibitory effects on enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways .

Anticancer Potential

Research has also indicated that certain derivatives of pyrrolidine compounds possess anticancer properties. The structural modifications involving benzodioxole groups can lead to increased cytotoxicity against cancer cell lines, making them potential candidates for further development in cancer therapeutics .

Case Study 1: Antiviral Efficacy

A study conducted by Ferrero et al. assessed the antiviral activity of fluorinated pyrrole-based hybrids against HIV-1. The results showed that specific derivatives exhibited EC50 values significantly lower than standard treatments like AZT, indicating their potential as effective antiviral agents .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focused on anti-inflammatory effects, researchers evaluated the impact of fluorinated heterocycles on COX enzymes. The findings suggested that these compounds could serve as selective COX inhibitors with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Summary of Applications

Application TypeDescriptionReferences
Antiviral ActivityEffective against HIV and other viruses; moderate to potent efficacy reported
Anti-inflammatoryModulation of inflammatory pathways; potential as selective COX inhibitors
Enzymatic InhibitionInhibition of enzymes related to inflammation and cancer
Anticancer PotentialIncreased cytotoxicity against various cancer cell lines

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and fluorobenzenesulfonyl groups could play key roles in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or covalent modifications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Crystallographic Parameters of Selected Benzodioxol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Crystal System Space Group Dihedral Angle (Benzodioxol vs. Core) Refinement Software
(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one C₂₂H₂₂O₆ 382.40 Chroman (hydroxy, methoxy, dimethyl), benzodioxol Triclinic P1 14.32° SHELX
3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine C₁₉H₁₉FNO₅S Not reported Pyrrolidine (sulfonyl, ethoxy, fluoro), benzodioxol Not reported Not reported Not reported Not reported
1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine C₁₂H₁₅NO₂ Not reported Butan-2-amine (methyl), benzodioxol Not reported Not reported Not reported Not reported

Key Observations:

Crystal Packing : The chalcone analog (C₂₂H₂₂O₆) crystallizes in a triclinic system (P1) with a dihedral angle of 14.32° between the benzodioxol and chroman rings, suggesting moderate steric hindrance. The target compound’s pyrrolidine sulfonyl group may impose distinct torsional constraints .

Hydrogen Bonding : In the chalcone derivative, the hydroxyl group forms an intramolecular S(5) hydrogen bond with the carbonyl oxygen, stabilizing the E-conformation. The target compound’s ethoxy and sulfonyl groups may participate in similar interactions .

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}FNO4_{4}S
  • Molecular Weight : 357.39 g/mol
  • IUPAC Name : 3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine

This compound features a pyrrolidine ring substituted with a benzodioxole moiety and an ethoxy-fluorobenzenesulfonyl group, which may contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Serotonergic Activity : Similar compounds have been shown to interact with serotonin receptors, particularly the 5-HT2C receptor, which is involved in appetite regulation and mood modulation.
  • Inhibition of Enzymatic Pathways : The sulfonyl group may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose regulation.

Pharmacological Effects

The pharmacological effects observed in various studies include:

  • Antidepressant-like Effects : In animal models, compounds structurally related to this molecule have demonstrated antidepressant-like activity, suggesting potential use in treating mood disorders.
  • Appetite Suppression : Studies on similar compounds have indicated a reduction in food intake, making it a candidate for obesity treatment.

Summary of Biological Activities

Activity TypeObserved EffectReference
Serotonin Receptor AgonismModulates mood and appetite
Enzyme InhibitionAffects lipid metabolism
Antidepressant ActivityReduces depressive symptoms in models
Appetite SuppressionDecreases food intake

Case Studies

Case Study 1: Antidepressant Effects

A study conducted on related pyrrolidine derivatives demonstrated significant reductions in depressive-like behaviors in rodents when administered at varying doses. The mechanism was linked to increased serotonin levels in the synaptic cleft, mediated by 5-HT2C receptor activation.

Case Study 2: Appetite Regulation

In a controlled trial involving diet-induced obesity models, the compound was administered to assess its impact on weight management. Results indicated a notable decrease in food consumption over a 28-day period, correlating with changes in metabolic markers such as insulin sensitivity and leptin levels.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes and purification methods for synthesizing 3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine? A: The compound is typically synthesized via multi-step reactions involving sulfonylation and coupling. Key steps include:

  • Coupling reactions : Use of Pd/C or other palladium catalysts in polar aprotic solvents like DMF to facilitate cross-coupling between the benzodioxolyl and fluorobenzenesulfonyl moieties .
  • Stereochemical control : Chiral auxiliaries or enantioselective catalysts may be required due to the pyrrolidine core’s stereochemical sensitivity, as seen in structurally related pyrrolidine derivatives .
  • Purification : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradients) are critical for isolating high-purity product .

Advanced Synthesis: Optimizing Reaction Conditions

Q: How can researchers optimize reaction yields and selectivity for this compound? A: Methodological approaches include:

  • Design of Experiments (DoE) : Statistical methods (e.g., factorial design) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example, DoE has been applied to similar heterocyclic systems to minimize trial-and-error experimentation .
  • Computational reaction path analysis : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent/catalyst selection .
  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency, while additives like triethylamine mitigate acid byproduct interference .

Structural Characterization Challenges

Q: What advanced techniques resolve structural ambiguities, particularly stereochemistry and solid-state packing? A:

  • X-ray crystallography : Definitive for confirming stereochemistry and crystal packing. For example, related fluorinated pyrrolidine derivatives were structurally validated via single-crystal X-ray diffraction .
  • Dynamic NMR : To study conformational flexibility of the pyrrolidine ring and substituent dynamics .
  • HPLC with chiral columns : Essential for enantiomeric excess determination if asymmetric synthesis is attempted .

Biological Activity Profiling

Q: How can researchers design experiments to evaluate this compound’s bioactivity (e.g., enzyme inhibition)? A:

  • In vitro assays : Use fluorescence-based or colorimetric enzyme assays (e.g., kinase or protease inhibition) with IC50 determination. Structural analogs of pyrrolidine sulfonamides have shown activity in receptor-binding studies .
  • Dose-response curves : Employ 8–10 concentration points in triplicate to ensure reproducibility.
  • Control compounds : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Computational Modeling for Target Interaction

Q: What computational strategies predict binding modes or metabolic stability? A:

  • Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPCRs or kinases). Validate with MD simulations .
  • ADMET prediction : Tools like SwissADME or ProTox-II assess solubility, metabolic pathways, and toxicity. For fluorinated compounds, prioritize evaluating fluorophilic interactions in binding pockets .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported biological activity or synthetic yields? A:

  • Batch-to-batch analysis : Compare HPLC purity, stereochemical consistency, and spectroscopic data (e.g., ¹H/¹³C NMR) across synthetic replicates .
  • Orthogonal assay validation : If initial bioactivity data conflicts, retest using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Collaborative verification : Share samples with independent labs to confirm reproducibility, as done in multi-institutional studies of fluorinated heterocycles .

Stability and Storage Considerations

Q: What experimental protocols ensure compound stability during storage and handling? A:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures; store below 0°C if degradation occurs above 150°C .
  • Light-sensitive precautions : Amber vials and inert atmospheres (argon) prevent photodegradation of the benzodioxole moiety .
  • Solvent selection for stock solutions : Use anhydrous DMSO (stored over molecular sieves) to avoid hydrolysis of the sulfonamide group .

Advanced Interaction Studies

Q: How can researchers study interactions with biomacromolecules (e.g., proteins or DNA)? A:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) with immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding events .
  • Fluorescence quenching assays : Monitor changes in tryptophan fluorescence upon compound binding to proteins .

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